molecular formula C8H19ClGeN2O3S B12792386 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride CAS No. 124186-98-7

2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride

Cat. No.: B12792386
CAS No.: 124186-98-7
M. Wt: 331.40 g/mol
InChI Key: PGVMDCSNIUIYHW-UHFFFAOYSA-N
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Description

2,8,9-Trioxa-5-aza-1-germabicyclo(333)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride is a complex organogermanium compound This compound is notable for its unique bicyclic structure, which includes oxygen, nitrogen, and germanium atoms

Preparation Methods

The synthesis of 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride typically involves multiple steps. The synthetic route generally starts with the preparation of the bicyclic core structure, followed by the introduction of the aminoethylthio group. The final step involves the formation of the monohydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The aminoethylthio group can participate in substitution reactions, where it can be replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of advanced materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, leading to various biochemical effects. For example, it may inhibit certain enzymes or disrupt cellular membranes, resulting in antimicrobial or anticancer activities. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride can be compared with other similar compounds, such as:

    2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane: This compound has a silicon atom instead of germanium and exhibits different chemical properties.

    2,8,9-Trioxa-5-aza-1-phosphabicyclo(3.3.3)undecane: This compound contains a phosphorus atom and has unique reactivity compared to the germanium analog. The uniqueness of this compound lies in its specific combination of atoms and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

124186-98-7

Molecular Formula

C8H19ClGeN2O3S

Molecular Weight

331.40 g/mol

IUPAC Name

2-(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-1-ylsulfanyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H18GeN2O3S.ClH/c10-1-8-15-9-12-5-2-11(3-6-13-9)4-7-14-9;/h1-8,10H2;1H

InChI Key

PGVMDCSNIUIYHW-UHFFFAOYSA-N

Canonical SMILES

C1CO[Ge]2(OCCN1CCO2)SCCN.Cl

Origin of Product

United States

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